molecular formula C19H20N2O4 B4948667 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid CAS No. 5925-23-5

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid

货号: B4948667
CAS 编号: 5925-23-5
分子量: 340.4 g/mol
InChI 键: KRTNWLZOTMCHBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid, also known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating inflammatory diseases. This compound has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes that play a role in the inflammatory response. In

作用机制

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid works by inhibiting the activity of PDE4 and PLA2 enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound can reduce inflammation and associated symptoms.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including reducing inflammation, increasing tear production in dry eye disease, and improving skin barrier function in atopic dermatitis. In preclinical studies, this compound has also been found to have a favorable safety profile.

实验室实验的优点和局限性

One advantage of 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is its specificity for PDE4 and PLA2 enzymes, which reduces the risk of off-target effects. However, one limitation of this compound is its low solubility, which can make it difficult to formulate for use in topical applications.

未来方向

For 4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid research include further preclinical and clinical studies to evaluate its safety and efficacy in treating inflammatory diseases. Additionally, research could focus on developing new formulations of this compound with improved solubility for topical use. Finally, research could explore the potential use of this compound in combination with other anti-inflammatory agents to enhance its therapeutic effects.

合成方法

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid is a synthetic compound that can be prepared using a multi-step process. The first step involves the synthesis of 2-ethyl-1H-benzimidazole, which is then reacted with 3-chloro-2-hydroxypropyl bromide to form the intermediate compound 3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropyl bromide. This intermediate is then reacted with 4-hydroxybenzoic acid to produce the final product, this compound.

科学研究应用

4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid has been studied for its potential use in treating a variety of inflammatory diseases, including dry eye disease, psoriasis, and atopic dermatitis. In preclinical studies, this compound has been found to have anti-inflammatory effects by inhibiting the activity of enzymes such as phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2), which play a role in the inflammatory response.

属性

IUPAC Name

4-[3-(2-ethylbenzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-25-15-9-7-13(8-10-15)19(23)24/h3-10,14,22H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTNWLZOTMCHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974676
Record name 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-23-5
Record name 4-[3-(2-Ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。